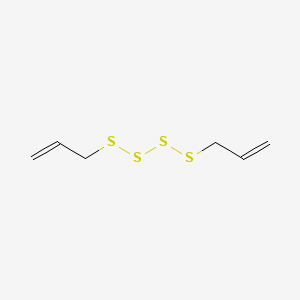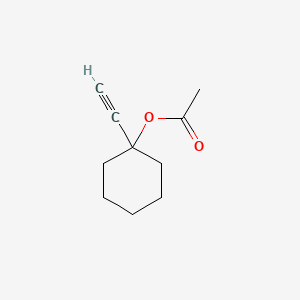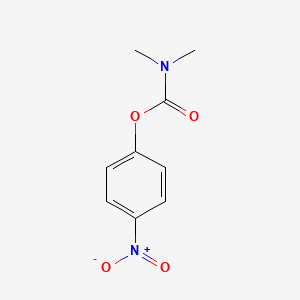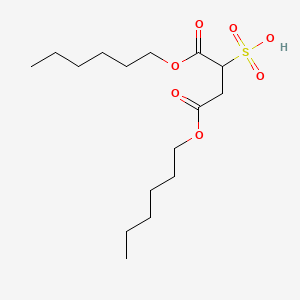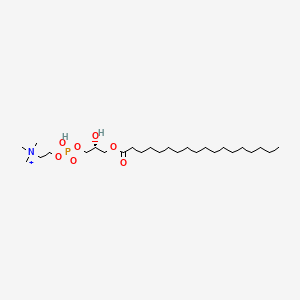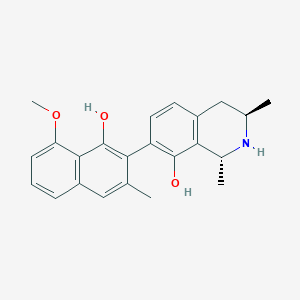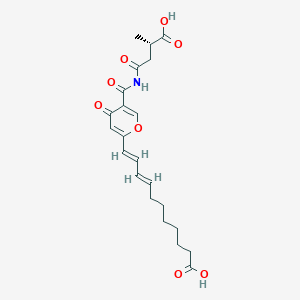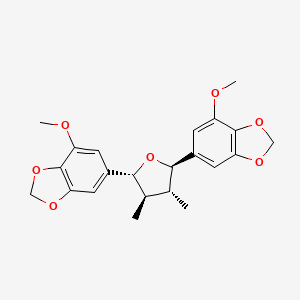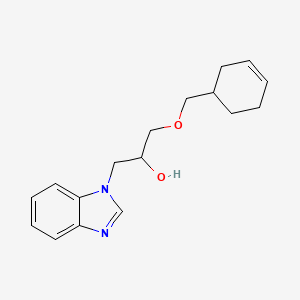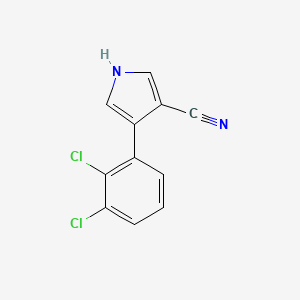
苯嘧菌灵
概述
描述
Fenpiclonil
Fenpiclonil is a phenylpyrrole fungicide and a structural analogue of the antibiotic pyrrolnitrin found to be toxic to representatives of Ascomycetes, Basidiomycetes, and Deuteromycetes.
Fenpiclonil is a member of the class of pyrroles carrying cyano and 2,3-dichlorophenyl substituents at positions 3 and 4 respectively. A fungicide used mainly to control seed-borne pathogens in cereal crops. It has a role as an antifungal agrochemical. It is a member of pyrroles, a nitrile and a dichlorobenzene.
科学研究应用
杀菌活性
苯嘧菌灵是第一个合成的苯并吡咯类杀菌剂。虽然它最初是由奇巴-盖基(现为先正达)开发用于种子处理,但后来被更稳定和更有效的氟菌腈取代。 然而,苯嘧菌灵仍然对某些病原体表现出一些杀菌活性,例如致病真菌Eutypa lata {svg_1}.
韧皮部流动性
一系列苯嘧菌灵的酸性衍生物被合成,包括N-羧甲基-3-氰基-4-(2,3-二氯苯基)吡咯。预计这些衍生物具有中等韧皮部流动性,特别是N-取代的衍生物。特别是,N-羧甲基-3-氰基-4-(2,3-二氯苯基)吡咯在蓖麻系统中被测试为韧皮部移动的杀虫剂。它确实在筛管中具有流动性,并在韧皮部汁液中保持稳定。 其浓度与外部介质中分子的未解离形式相关,类似于除草剂草甘膦 {svg_2}.
D-葡萄糖-苯嘧菌灵缀合物
D-葡萄糖-苯嘧菌灵缀合物 (D-GFC) 具有高度特异性,是研究异养组织中内源性糖运输和区室化的合适工具。 它可用于植物中糖负载的长期研究 {svg_3}.
生化分析
Biochemical Properties
Fenpiclonil plays a significant role in biochemical reactions by inhibiting the growth of fungal pathogens. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glucose phosphorylation enzymes in fungi, which disrupts their energy metabolism . Additionally, Fenpiclonil has been shown to inhibit sucrose carriers, affecting the transport of sucrose in plant tissues . These interactions highlight the compound’s ability to interfere with essential biochemical processes in target organisms.
Cellular Effects
Fenpiclonil exerts profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, Fenpiclonil has been observed to inhibit the uptake of sucrose in plant cells, thereby affecting their metabolic activities . These cellular effects underscore the compound’s potency as a fungicide.
Molecular Mechanism
The molecular mechanism of Fenpiclonil involves several key processes. At the molecular level, Fenpiclonil binds to specific sites on fungal enzymes, inhibiting their activity and leading to the disruption of vital biochemical pathways . The compound also affects gene expression by interfering with transcription factors and other regulatory proteins. This results in the downregulation of genes essential for fungal growth and development . These molecular interactions are crucial for the fungicidal action of Fenpiclonil.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenpiclonil change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that Fenpiclonil can have lasting effects on cellular function, including persistent inhibition of enzyme activity and disruption of metabolic processes . These temporal effects are important for understanding the compound’s efficacy and safety in agricultural applications.
Dosage Effects in Animal Models
The effects of Fenpiclonil vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, Fenpiclonil can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dosage management in agricultural and environmental applications.
Metabolic Pathways
Fenpiclonil is involved in several metabolic pathways, particularly those related to energy metabolism in fungi. The compound interacts with enzymes involved in glucose phosphorylation, disrupting the production of ATP and other essential metabolites . This leads to a decrease in metabolic flux and an accumulation of intermediate metabolites, further inhibiting fungal growth . Understanding these metabolic pathways is crucial for optimizing the use of Fenpiclonil in crop protection.
Transport and Distribution
Within cells and tissues, Fenpiclonil is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cell membranes . In plant tissues, Fenpiclonil has been shown to inhibit sucrose carriers, affecting the distribution of sucrose and other nutrients . These transport and distribution mechanisms are essential for the compound’s effectiveness as a fungicide.
Subcellular Localization
Fenpiclonil’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membranes of fungal cells, where it exerts its fungicidal effects . In plant cells, Fenpiclonil can also localize to specific compartments, such as the vacuole, where it affects nutrient transport and storage . These subcellular localization patterns are important for understanding the compound’s mode of action and optimizing its use in agricultural settings.
属性
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFBQCQQYDUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036633 | |
| Record name | Fenpicionil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74738-17-3 | |
| Record name | Fenpiclonil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74738-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpiclonil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpicionil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENPICLONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenpiclonil exert its antifungal activity?
A1: Fenpiclonil targets the fungal osmotic signal transduction pathway. It does this by activating a hybrid histidine kinase (HHK) that plays a crucial role in this pathway. [] This activation leads to a cascade of downstream effects, ultimately disrupting fungal growth and survival.
Q2: What are the specific downstream effects of fenpiclonil's interaction with the HHK?
A2: Activation of the HHK by fenpiclonil triggers a series of events, including:
- Membrane hyperpolarization: Fenpiclonil alters the electrical potential across fungal cell membranes. [, ]
- Disruption of carbon metabolism: The fungicide interferes with glucose uptake and phosphorylation, impacting energy production. [, , ]
- Metabolite accumulation: Fenpiclonil causes the buildup of metabolites like glycerol, potentially leading to osmotic stress. []
- Hyphal swelling and burst: The culmination of these effects often results in the swelling and eventual bursting of fungal hyphae. []
Q3: Does fenpiclonil affect membrane fluidity directly?
A3: While fenpiclonil accumulates in fungal membranes and artificial liposomes, it does not directly affect membrane fluidity. [] Its effects on membrane potential are likely indirect consequences of its interaction with the HHK.
Q4: What is the molecular formula and weight of fenpiclonil?
A4: Fenpiclonil has the molecular formula C11H5Cl2N3 and a molecular weight of 248.09 g/mol.
Q5: Is there any spectroscopic data available for fenpiclonil?
A5: While the provided research does not delve into detailed spectroscopic analysis, structural characterization of fenpiclonil and its derivatives has been performed. [, , ]
Q6: How does the efficacy of fenpiclonil vary with the application method?
A6: Fenpiclonil is effective as both a seed treatment and a foliar spray. [, , , ] Its efficacy can be influenced by factors such as application timing, formulation, and environmental conditions. [, , ]
Q7: How do structural modifications to fenpiclonil affect its activity?
A7: Research has explored modifications to the fenpiclonil structure, particularly the addition of carboxylic acid groups, to enhance its phloem mobility for systemic activity. [, , , ] These modifications can influence both fungicidal activity and mobility within the plant.
Q8: Have any specific structural modifications shown promise for improving fenpiclonil's properties?
A8: The addition of a methyl group to the N-substituted chain of a carboxylic acid derivative of fenpiclonil enhanced its phloem mobility at certain pH levels without compromising its fungicidal activity against Eutypa lata. []
Q9: Has resistance to fenpiclonil been observed in fungal populations?
A9: While laboratory-generated mutants resistant to fenpiclonil exist, field resistance remains relatively rare. [] The mutations conferring resistance often target the HHK sensor domain. []
Q10: Why is field resistance to fenpiclonil less common despite the existence of resistant mutants?
A10: Mutations in the HHK that confer resistance to fenpiclonil are often associated with significant fitness costs to the fungus. [] These costs likely hinder the survival and spread of resistant strains in natural environments.
Q11: What is known about the toxicity of fenpiclonil?
A11: While the focus of the provided research is on the antifungal activity of fenpiclonil, broader toxicological studies would be needed to fully assess its safety profile. [, , ]
Q12: Are there any concerns about the environmental impact of fenpiclonil?
A12: As with any pesticide, understanding the environmental fate and potential ecological effects of fenpiclonil is crucial. [, ] Research into its degradation pathways and potential for bioaccumulation is essential for responsible use.
Q13: What are some promising areas for future research on fenpiclonil?
A13:
- Understanding resistance mechanisms: Further investigation into the molecular mechanisms of resistance, including the role of efflux pumps, can inform strategies to mitigate resistance development. [, ]
- Improving targeting and delivery: Exploring novel formulations or delivery systems could enhance fenpiclonil's efficacy and reduce its environmental impact. []
- Combination therapies: Investigating the synergistic potential of fenpiclonil with other antifungal agents or biocontrol methods could lead to more effective and sustainable disease management strategies. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

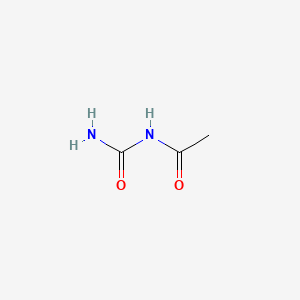
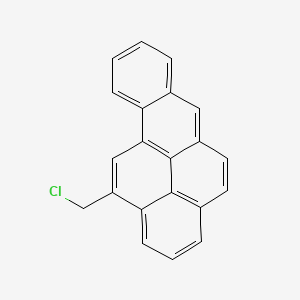
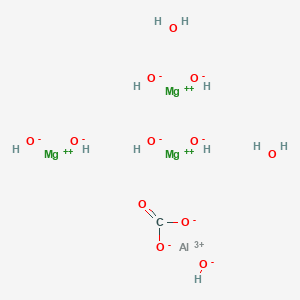
![1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate](/img/structure/B1202571.png)
